molecular formula C12H16ClF2NO B1466305 3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride CAS No. 1220020-26-7

3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1466305
CAS No.: 1220020-26-7
M. Wt: 263.71 g/mol
InChI Key: JHGULHVRCBUTNF-UHFFFAOYSA-N
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Description

3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClF2NO and a molecular weight of 263.71 g/mol.

Preparation Methods

The synthesis of 3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 3-[(3,4-Difluorobenzyl)oxy]piperidine hydrochloride
  • 3-[(3,5-Dichlorobenzyl)oxy]piperidine hydrochloride
  • 3-[(3,5-Dimethylbenzyl)oxy]piperidine hydrochloride

These compounds share structural similarities but differ in the substituents on the benzyl group, which can lead to variations in their chemical properties and biological activities .

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-10-4-9(5-11(14)6-10)8-16-12-2-1-3-15-7-12;/h4-6,12,15H,1-3,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGULHVRCBUTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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